molecular formula C20H22N2O4S2 B2449265 4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-15-2

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No. B2449265
M. Wt: 418.53
InChI Key: AYYWKLZCCTZPKN-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide, being a complex organic compound, has been the subject of various synthetic and structure analysis studies. Rozentsveig et al. (2011) discussed the synthesis of related thiazole compounds, emphasizing the importance of such chemicals in the synthesis of more complex molecules for various applications (Rozentsveig et al., 2011). Rodrigues et al. (2015) and Al-Hourani et al. (2015) focused on the crystal structures of similar sulfonamide compounds, highlighting their supramolecular architecture and crystallographic properties, which are crucial for understanding their chemical behavior and potential applications (Rodrigues et al., 2015), (Al-Hourani et al., 2015).

Anticancer and Bioactivity Studies

Various derivatives of 4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide have been explored for their bioactivity, particularly their potential in cancer treatment. Gul et al. (2016) synthesized a series of sulfonamides, including similar compounds, and evaluated their cytotoxicity and tumor-specificity, finding some derivatives exhibiting interesting cytotoxic activities (Gul et al., 2016). Karakuş et al. (2018) also investigated the anticancer activity of related benzenesulfonamide derivatives, emphasizing their potential in cancer treatment due to marked anticancer activities demonstrated in vitro (Karakuş et al., 2018).

Photodynamic Therapy and Photosensitizing Properties

The compound's derivatives have been studied for their photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield, crucial for effective PDT in cancer treatment (Pişkin et al., 2020).

Molecular Docking Studies

Molecular docking studies are pivotal in drug design and discovery. They provide insights into the binding affinities and interactions of compounds with target proteins. Al-Hourani et al. (2016) conducted docking studies on a tetrazole derivative, closely related to the compound of interest, to understand its interaction within the active site of cyclooxygenase-2 enzyme, highlighting the potential of these compounds in the development of new drugs (Al-Hourani et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to note that any chemical compound should be handled with appropriate safety measures.


properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-14-19(27-20(22-14)15-4-6-16(25-2)7-5-15)12-13-21-28(23,24)18-10-8-17(26-3)9-11-18/h4-11,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWKLZCCTZPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

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